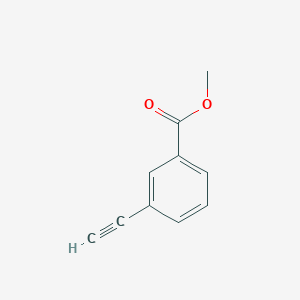

Methyl 3-ethynylbenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-ethynylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O2/c1-3-8-5-4-6-9(7-8)10(11)12-2/h1,4-7H,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDXZMLZQQWVSRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC(=C1)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30460794 | |

| Record name | Methyl 3-ethynylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30460794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10602-06-9 | |

| Record name | Methyl 3-ethynylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30460794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Ethynylbenzoic acid methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 3-ethynylbenzoate (CAS: 10602-06-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-ethynylbenzoate is a versatile bifunctional organic compound that has garnered significant interest in the fields of medicinal chemistry, materials science, and organic synthesis. Its structure, featuring a methyl ester and a terminal alkyne on a benzene ring, provides two reactive sites for a variety of chemical transformations. The ethynyl group, in particular, serves as a valuable handle for the introduction of molecular complexity through reactions such as the Sonogashira coupling, click chemistry, and various cyclization reactions. This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on its practical utility for researchers in drug discovery and development.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and analytical characteristics of this compound is essential for its effective use in research and development.

Key Properties

| Property | Value | Reference |

| CAS Number | 10602-06-9 | [1] |

| Molecular Formula | C₁₀H₈O₂ | [1] |

| Molecular Weight | 160.17 g/mol | [1] |

| Appearance | Off-white to brown solid | |

| Melting Point | 53.5-55 °C | |

| Boiling Point | 251.1 ± 23.0 °C (Predicted) | |

| Density | 1.11 ± 0.1 g/cm³ (Predicted) | |

| Storage | Under inert gas (nitrogen or Argon) at 2-8°C |

Spectroscopic Data

The structural elucidation of this compound is confirmed by the following spectroscopic data:

-

¹H NMR (400 MHz, CDCl₃): δ 8.17 (t, J = 1.5 Hz, 1H), 8.03-8.00 (m, 1H), 7.66 (dt, J = 7.7, 1.4 Hz, 1H), 7.41 (td, J = 7.8, 0.4 Hz, 1H), 3.93 (s, 3H), 3.12 (s, 1H).[1]

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Sonogashira cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide.[2]

Sonogashira Coupling: A Preferred Synthetic Route

The Sonogashira coupling offers a direct and high-yielding pathway to this compound, typically starting from methyl 3-bromobenzoate and a protected or terminal alkyne. A common strategy involves the use of ethynyltrimethylsilane, followed by a deprotection step.

Detailed Experimental Protocol: Sonogashira Coupling

The following protocol is a representative example for the synthesis of this compound:

-

Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add methyl 3-bromobenzoate (1.0 eq), a palladium catalyst such as bis(triphenylphosphine)palladium(II) dichloride (0.02 eq), and copper(I) iodide (0.04 eq).

-

Solvent and Base: Add anhydrous and degassed solvent, such as tetrahydrofuran (THF) or triethylamine. Triethylamine can often serve as both the solvent and the base.

-

Alkyne Addition: Add ethynyltrimethylsilane (1.2 eq) dropwise to the reaction mixture at room temperature.

-

Reaction Progression: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature, filter through a pad of celite to remove the catalyst, and concentrate the filtrate under reduced pressure. The residue can be purified by column chromatography on silica gel to yield methyl 3-((trimethylsilyl)ethynyl)benzoate.

-

Deprotection: Dissolve the purified intermediate in a suitable solvent such as methanol. Add a base, for instance, potassium carbonate (2.0 eq), and stir the mixture at room temperature until the deprotection is complete (monitored by TLC).

-

Final Purification: Neutralize the reaction mixture with a mild acid, remove the solvent under reduced pressure, and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to afford the final product, this compound.

The Mechanism of the Sonogashira Coupling

The Sonogashira reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[3]

Applications in Drug Discovery and Development

The rigid, linear geometry of the ethynyl group makes it an attractive linker in drug design, allowing for precise positioning of pharmacophoric groups. This compound serves as a key building block for the synthesis of a variety of biologically active molecules. The introduction of a methyl group can also modulate the physicochemical and pharmacokinetic properties of a drug candidate.[4]

Role as a Versatile Intermediate

-

Synthesis of Heterocycles: The alkyne functionality can participate in various cyclization reactions to form diverse heterocyclic scaffolds, which are prevalent in many approved drugs.

-

Bioisosteric Replacement: The ethynylbenzoate moiety can act as a bioisostere for other aromatic or heteroaromatic systems, enabling the fine-tuning of a molecule's properties.

-

Linker for PROTACs and Molecular Probes: The linear nature of the alkyne makes it an ideal component for constructing linkers in Proteolysis Targeting Chimeras (PROTACs) and other chemical biology tools.

While specific examples of marketed drugs derived directly from this compound are not prominently documented, its structural motifs are present in numerous compounds under investigation. For instance, derivatives of methyl 3-aminobenzoate, a close structural analog, have been identified as potent dual inhibitors of malate dehydrogenase (MDH1 and MDH2), highlighting the potential of this substitution pattern in targeting cancer metabolism.[5]

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is harmful if swallowed or inhaled and causes skin and serious eye irritation. May cause respiratory irritation. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, with significant potential in drug discovery and materials science. Its readily accessible reactive handles, the methyl ester and the terminal alkyne, allow for a wide range of chemical modifications. The Sonogashira coupling provides a robust and efficient method for its synthesis, enabling its incorporation into complex molecular architectures. As the demand for novel chemical entities continues to grow, the utility of such well-defined and functionalized building blocks will undoubtedly increase, making this compound a key compound in the synthetic chemist's toolbox.

References

- Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 2002, 653(1-2), 46-49.

- Chinchilla, R.; Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 2007, 107(3), 874-922.

-

PubChem. Methyl 3-ethynyl-4-methylbenzoate. Available at: [Link]

-

MySkinRecipes. Methyl 3-ethynyl-4-methylbenzoate. Available at: [Link]

-

Wikipedia. Sonogashira coupling. Available at: [Link]

-

Vedantu. Sonogashira Coupling: Mechanism, Steps & Applications Explained. Available at: [Link]

-

ResearchGate. The Sonogashira coupling reaction mechanism. Available at: [Link]

-

Scribd. Experimental Procedure - Sonogashira Coupling. Available at: [Link]

-

The Royal Society of Chemistry. Supporting Information for Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium. Available at: [Link]

-

PubMed. [Application of methyl in drug design]. Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 640163, Methyl 4-ethynylbenzoate. Available at: [Link]

-

PubMed Central. The Magic Methyl and Its Tricks in Drug Discovery and Development. Available at: [Link]

-

MDPI. Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Available at: [Link]

-

Canadian Science Publishing. 13C n.m.r. studies. X. 13C spectra of some substituted methyl benzoates. Available at: [Link]

-

PubMed. Methyl 3-(3-(4-(2,4,4-Trimethylpentan-2-yl)phenoxy)-propanamido)benzoate as a Novel and Dual Malate Dehydrogenase (MDH) 1/2 Inhibitor Targeting Cancer Metabolism. Available at: [Link]

Sources

- 1. 3-ETHYNYL-BENZOIC ACID METHYL ESTER | 10602-06-9 [chemicalbook.com]

- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 3. books.rsc.org [books.rsc.org]

- 4. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Methyl 3-(3-(4-(2,4,4-Trimethylpentan-2-yl)phenoxy)-propanamido)benzoate as a Novel and Dual Malate Dehydrogenase (MDH) 1/2 Inhibitor Targeting Cancer Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physicochemical Properties of Methyl 3-ethynylbenzoate

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-ethynylbenzoate is a bifunctional organic molecule of significant interest in the fields of medicinal chemistry, organic synthesis, and materials science. Its structure, incorporating a methyl ester, an aromatic ring, and a terminal alkyne, offers a versatile scaffold for the synthesis of complex molecular architectures. The methyl ester provides a site for hydrolysis or amidation, the phenyl ring serves as a rigid core for spatial orientation of substituents, and the terminal ethynyl group acts as a reactive handle for a variety of powerful coupling reactions. This guide provides a comprehensive overview of its core physical properties, spectroscopic signature, a validated synthesis protocol, and its strategic application in the drug discovery process, grounded in established scientific principles.

Section 1: Chemical Identity and Core Properties

This compound is a solid at room temperature. Its identity is defined by the unique arrangement of its ten carbon, eight hydrogen, and two oxygen atoms.

Caption: Chemical structure of this compound.

The fundamental physical and chemical identifiers for this compound are summarized below.

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [1] |

| Synonym | 3-(Methoxycarbonyl)phenylacetylene | |

| CAS Number | 10602-06-9 | [2][3] |

| Molecular Formula | C₁₀H₈O₂ | [3][4] |

| Molecular Weight | 160.17 g/mol | [3] |

| Appearance | Solid | [1] |

| Melting Point | 53.5-55 °C | [2] |

| Boiling Point | 251.1 °C | [2] |

| Density | 1.11 g/cm³ | [4] |

Section 2: Spectroscopic Profile

The structural features of this compound give rise to a distinct spectroscopic fingerprint, which is essential for its unambiguous identification and quality control during synthesis.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton NMR spectrum provides a clear map of the hydrogen environments in the molecule. The aromatic protons are split into a complex pattern due to their meta- and ortho-couplings. The acetylenic proton appears as a characteristic singlet, and the methyl ester protons also present as a sharp singlet, typically further downfield than standard alkyl protons due to the deshielding effect of the adjacent oxygen atom.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~8.17 | t | 1H | Aromatic C2-H |

| ~8.01 | m | 1H | Aromatic C6-H |

| ~7.66 | dt | 1H | Aromatic C4-H |

| ~7.41 | t | 1H | Aromatic C5-H |

| ~3.93 | s | 3H | Ester -OCH₃ |

| ~3.12 | s | 1H | Acetylenic ≡C-H |

Note: Predicted shifts based on analogous structures and established NMR principles. Actual experimental values may vary slightly.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum confirms the carbon skeleton. Key diagnostic signals include the ester carbonyl carbon at the far downfield end of the spectrum, the two distinct sp-hybridized carbons of the alkyne, the six sp²-hybridized aromatic carbons, and the sp³-hybridized methyl carbon.

| Chemical Shift (ppm) | Assignment |

| ~166 | Ester C=O |

| ~137 | Aromatic C-H |

| ~134 | Aromatic C-H |

| ~131 | Aromatic C-COOCH₃ |

| ~129 | Aromatic C-H |

| ~123 | Aromatic C-C≡CH |

| ~83 | Alkyne -C≡CH |

| ~77 | Alkyne -C≡CH |

| ~52 | Ester -OCH₃ |

Note: These are expected chemical shifts based on additivity rules and data from structurally related compounds like methyl benzoate.[5] Experimental verification is recommended.

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the key functional groups. The spectrum is dominated by a very strong carbonyl stretch from the ester. The terminal alkyne gives rise to two characteristic absorptions: a sharp, medium-intensity ≡C-H stretch and a weaker C≡C triple bond stretch.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Sharp, Medium | ≡C-H Stretch (Alkyne) |

| ~3030 | Medium | C-H Stretch (Aromatic) |

| ~2960 | Medium | C-H Stretch (Methyl) |

| ~2110 | Weak | C≡C Stretch (Alkyne) |

| ~1725 | Strong | C=O Stretch (Ester) |

| ~1600, ~1475 | Medium | C=C Stretches (Aromatic) |

| ~1250 | Strong | C-O Stretch (Ester) |

Note: Values are based on established correlation tables for the respective functional groups.[6]

Section 3: Synthesis and Purification

The synthesis of this compound is most reliably achieved via a Sonogashira cross-coupling reaction. This palladium- and copper-catalyzed reaction forms a carbon-carbon bond between an aryl halide and a terminal alkyne.[3] A common and robust strategy involves coupling methyl 3-iodobenzoate with a silyl-protected alkyne, such as trimethylsilylacetylene (TMSA), followed by selective deprotection of the silyl group.

Causality: The use of a bulky protecting group like trimethylsilyl on the acetylene is a critical experimental choice. It prevents the undesired self-coupling of the terminal alkyne (Glaser coupling), ensuring that the reaction proceeds cleanly to the desired cross-coupled product. The subsequent deprotection is a high-yielding and straightforward step.

Caption: Workflow for the Sonogashira synthesis of this compound.

Detailed Experimental Protocol: Sonogashira Coupling

-

Reaction Setup: To an oven-dried Schlenk flask under an inert nitrogen atmosphere, add methyl 3-iodobenzoate (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02 eq), and copper(I) iodide (CuI, 0.04 eq).

-

Solvent and Reagent Addition: Add anhydrous, degassed triethylamine (Et₃N) as the solvent and base. Stir the mixture for 10 minutes at room temperature to ensure dissolution and catalyst activation.

-

Alkyne Addition: Add trimethylsilylacetylene (1.2 eq) dropwise to the stirring mixture.

-

Reaction Execution: Heat the reaction mixture to 60-70 °C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

-

Workup: After cooling to room temperature, filter the reaction mixture through a pad of celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

-

Purification (Step 1): The crude intermediate, Methyl 3-((trimethylsilyl)ethynyl)benzoate, is purified by flash column chromatography on silica gel.

Detailed Experimental Protocol: Deprotection

-

Reaction Setup: Dissolve the purified silyl-protected intermediate in methanol (MeOH).

-

Base Addition: Add potassium carbonate (K₂CO₃, 2.0 eq) to the solution.

-

Reaction Execution: Stir the mixture at room temperature for 1-2 hours. Monitor the complete consumption of the starting material by TLC.

-

Workup: Remove the methanol under reduced pressure. Add water to the residue and extract the product with ethyl acetate or dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Purification (Step 2): Concentrate the filtrate to yield the final product, this compound, which can be further purified by recrystallization if necessary.

Section 4: Role in Medicinal Chemistry and Drug Development

The unique structure of this compound makes it a valuable building block in drug discovery. Its utility stems from the strategic roles played by its constituent functional groups.

-

The "Magic Methyl" Effect: While this molecule contains a methyl ester, the concept of the "magic methyl" group—where adding a methyl group to a lead compound dramatically improves its activity or pharmacokinetic profile—is a cornerstone of modern medicinal chemistry.[7] The methyl group of the ester can influence solubility and metabolic stability.

-

The Alkyne as a Versatile Handle: The terminal alkyne is the most powerful feature of this molecule for drug development. It is a gateway to a host of bioorthogonal and coupling reactions, allowing for the late-stage functionalization of complex molecules or the construction of conjugated systems.

Sources

- 1. arkat-usa.org [arkat-usa.org]

- 2. Methyl 4-ethynylbenzoate | C10H8O2 | CID 640163 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Sonogashira Coupling [organic-chemistry.org]

- 4. Ethyl 3-methylbenzoate(120-33-2) 1H NMR spectrum [chemicalbook.com]

- 5. chegg.com [chegg.com]

- 6. brainly.com [brainly.com]

- 7. mdpi.com [mdpi.com]

Methyl 3-ethynylbenzoate: A Comprehensive Technical Guide for Advanced Research

This guide provides an in-depth exploration of methyl 3-ethynylbenzoate, a versatile building block in modern organic synthesis. Intended for researchers, scientists, and professionals in drug development, this document will delve into the core physicochemical properties, spectroscopic profile, synthesis, and key applications of this compound, with a focus on the causality behind its utility in complex molecular architectures.

Core Molecular Attributes and Physicochemical Properties

This compound, with the CAS number 10602-06-9, is a disubstituted benzene derivative featuring a methyl ester and an ethynyl group at the meta position. This specific arrangement of functional groups imparts a unique reactivity profile, making it a valuable intermediate in the synthesis of pharmaceuticals and functional materials.

The fundamental properties of this compound are summarized below:

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₈O₂ | [1][2] |

| Molecular Weight | 160.17 g/mol | [1] |

| CAS Number | 10602-06-9 | [1][2][3] |

| Appearance | Off-white to brown solid | [1] |

| Melting Point | 53.5-55 °C | [1] |

| Boiling Point (Predicted) | 251.1 ± 23.0 °C | [1] |

| Density (Predicted) | 1.11 ± 0.1 g/cm³ | [1] |

The presence of the terminal alkyne is a key structural feature, rendering the molecule susceptible to a variety of coupling reactions, most notably the Sonogashira coupling. The methyl ester, while relatively stable, can be hydrolyzed to the corresponding carboxylic acid, offering another avenue for derivatization.

Spectroscopic Characterization

A thorough understanding of the spectroscopic signature of this compound is crucial for reaction monitoring and product confirmation.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides a clear map of the proton environments within the molecule. The spectrum of this compound in CDCl₃ exhibits characteristic signals for the aromatic protons, the methyl ester protons, and the acetylenic proton.[1]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Coupling Constant (J) Hz |

| 8.17 | t | 1H | Ar-H | 1.5 |

| 8.03-8.00 | m | 1H | Ar-H | |

| 7.66 | dt | 1H | Ar-H | 7.7, 1.4 |

| 7.41 | td | 1H | Ar-H | 7.8, 0.4 |

| 3.93 | s | 3H | -OCH₃ | |

| 3.12 | s | 1H | -C≡CH |

The downfield shifts of the aromatic protons are indicative of the electron-withdrawing nature of the methyl ester group. The singlet at 3.12 ppm is a definitive signal for the terminal alkyne proton.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

While a specific experimental ¹³C NMR spectrum for this compound was not found in the referenced literature, the expected chemical shifts can be predicted based on the analysis of similar substituted methyl benzoates. The key resonances would include:

-

Carbonyl Carbon (C=O): Expected in the range of 165-170 ppm.

-

Aromatic Carbons: A complex set of signals between 120-140 ppm. The carbon attached to the ester group (C1) and the carbon attached to the ethynyl group (C3) would be expected at the downfield end of this region.

-

Alkynyl Carbons (-C≡C-): Typically found in the 70-90 ppm range.

-

Methyl Carbon (-OCH₃): A characteristic signal around 52 ppm.

Infrared (IR) Spectroscopy

-

C-H stretch (alkyne): A sharp, characteristic peak is expected around 3300 cm⁻¹.

-

C≡C stretch (alkyne): A weak to medium intensity peak is anticipated in the 2100-2140 cm⁻¹ region.

-

C=O stretch (ester): A strong absorption band should be present around 1720-1740 cm⁻¹.

-

C-O stretch (ester): Two bands are expected in the 1000-1300 cm⁻¹ region.

-

C-H stretch (aromatic): Peaks will appear above 3000 cm⁻¹.

-

C=C stretch (aromatic): Several peaks in the 1450-1600 cm⁻¹ region.

Synthesis of this compound

A common synthetic route to this compound involves the esterification of 3-ethynylbenzoic acid. An alternative approach starts from a protected alkyne precursor, such as tert-butyl 3-ethynylbenzoate.[1]

Experimental Protocol: Synthesis from tert-Butyl 3-ethynylbenzoate

This two-step, one-pot procedure involves the deprotection of the tert-butyl ester followed by in-situ esterification with methanol.

Step 1: Deprotection

-

Dissolve tert-butyl 3-ethynylbenzoate (1 equivalent) in anhydrous dichloromethane (DCM).

-

Slowly add trifluoroacetic acid (TFA) (excess) to the solution at room temperature.

-

Stir the reaction mixture for 3 hours.

-

Remove the solvent and excess TFA under reduced pressure.

Step 2: Esterification

-

To the resulting crude 3-ethynylbenzoic acid, add methanol.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Heat the solution to 85 °C and stir for 20 hours.

-

After cooling, remove the volatiles in vacuo.

-

Dilute the residue with ethyl acetate and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate to afford the product.

Applications in Organic Synthesis

The primary utility of this compound lies in its ability to participate in carbon-carbon bond-forming reactions, particularly palladium-catalyzed cross-coupling reactions.

Sonogashira Coupling

The terminal alkyne of this compound is an ideal substrate for the Sonogashira coupling reaction, which forms a new carbon-carbon bond between the alkyne and an aryl or vinyl halide. This reaction is of paramount importance in the synthesis of conjugated enynes and arylalkynes, which are common motifs in pharmaceuticals and organic electronic materials.

The catalytic cycle of the Sonogashira coupling involves both a palladium catalyst and a copper(I) co-catalyst.

In the context of this compound, R² would be the 3-(methoxycarbonyl)phenyl group. This reaction allows for the facile introduction of this functionalized aromatic ring into a wide array of molecular scaffolds.

Safety and Handling

This compound is classified as harmful if swallowed or inhaled, and it causes skin and serious eye irritation. It may also cause respiratory irritation.[1] Therefore, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For storage, it is recommended to keep the compound under an inert atmosphere (nitrogen or argon) at 2-8 °C.[1]

References

-

This compound 97%. RHENIUM BIO SCIENCE. Available at: [Link]

Sources

"Methyl 3-ethynylbenzoate" solubility in organic solvents

An In-depth Technical Guide to the Solubility of Methyl 3-Ethynylbenzoate in Organic Solvents

This technical guide provides a comprehensive overview of the solubility characteristics of this compound, a key intermediate in pharmaceutical synthesis. While specific quantitative solubility data for this compound is not extensively published, this guide synthesizes information from structurally related compounds, fundamental chemical principles, and established experimental methodologies to provide researchers, scientists, and drug development professionals with a robust framework for its use. We will explore the theoretical underpinnings of its solubility, present a predicted solubility profile in common organic solvents, and provide a detailed, field-proven protocol for empirical solubility determination.

Introduction to this compound

This compound (C₁₀H₈O₂) is an aromatic ester of significant interest in medicinal chemistry and materials science.[1] Its rigid, linear ethynyl group and the reactive ester functionality make it a versatile building block for the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). Understanding its solubility is paramount for its effective use in reaction chemistry, purification processes such as recrystallization, and formulation development.

Key Physical Properties:

-

Molecular Formula: C₁₀H₈O₂

-

Molecular Weight: 160.17 g/mol

-

Melting Point: 53.5-55 °C

-

Boiling Point: 251.1 °C at 760 mmHg

A diagram of the molecular structure of this compound is presented below.

Caption: Molecular structure of this compound.

Theoretical Framework for Solubility

The solubility of an organic compound is governed by the principle of "like dissolves like."[2] This axiom dictates that substances with similar intermolecular forces are more likely to be soluble in one another. The key intermolecular forces at play are van der Waals forces, dipole-dipole interactions, and hydrogen bonding.

This compound possesses a largely nonpolar aromatic ring and an ethynyl group, with a polar ester functional group. This amphiphilic nature suggests it will exhibit a range of solubilities across different solvent classes.

-

Nonpolar Solvents (e.g., Hexane, Toluene): The large nonpolar surface area of the benzene ring and the ethynyl group will facilitate van der Waals interactions with nonpolar solvents.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane): The polar ester group can engage in dipole-dipole interactions with these solvents.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can act as hydrogen bond acceptors for the ester oxygens, although this compound itself cannot donate hydrogen bonds.

-

Water: Due to the significant nonpolar character and lack of strong hydrogen bonding donation, very low solubility in water is expected.

The following diagram illustrates the potential intermolecular interactions between this compound and different solvent types.

Caption: Intermolecular interactions governing solubility.

Predicted Solubility Profile

While quantitative data for this compound is scarce, we can infer its solubility from the closely related compound, methyl benzoate. Methyl benzoate is reported to be miscible with or soluble in a wide array of organic solvents.[3][4][5][6][7] The addition of the nonpolar ethynyl group is not expected to dramatically decrease its solubility in these organic media.

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Nonpolar | Hexane | Sparingly Soluble to Soluble | Dominated by van der Waals forces. |

| Toluene | Soluble to Freely Soluble | Pi-stacking interactions with the aromatic ring enhance solubility. | |

| Polar Aprotic | Dichloromethane (DCM) | Soluble to Freely Soluble | Strong dipole-dipole interactions.[8] |

| Ethyl Acetate | Soluble to Freely Soluble | Similar ester functionality promotes miscibility.[8] | |

| Acetone | Soluble to Freely Soluble | Strong dipole of the ketone interacts well with the ester.[8] | |

| Dimethyl Sulfoxide (DMSO) | Soluble to Freely Soluble | Highly polar solvent capable of strong dipole-dipole interactions.[8] | |

| Polar Protic | Ethanol | Soluble | Can act as a hydrogen bond donor to the ester oxygens.[3] |

| Methanol | Soluble | Similar to ethanol, with good hydrogen bonding potential.[3][4] | |

| Aqueous | Water | Insoluble/Poorly Soluble | The large nonpolar region dominates over the polar ester group.[3][4] |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

For precise quantification of solubility, the shake-flask method is a reliable and widely accepted technique.[9] This protocol outlines the steps for determining the equilibrium solubility of this compound.

Objective: To determine the concentration of a saturated solution of this compound in a given solvent at a controlled temperature.

Materials:

-

This compound

-

Selected organic solvents (analytical grade)

-

Scintillation vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringes and syringe filters (0.22 µm, PTFE)

-

Volumetric flasks

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a scintillation vial. The excess solid is crucial to ensure equilibrium with the saturated solution.

-

Add a known volume of the chosen solvent to the vial.

-

Securely cap the vial.

-

-

Equilibration:

-

Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Shake the vials for a predetermined time (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

For finer separation, centrifuge the vials at a moderate speed.

-

-

Sample Collection and Dilution:

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the solution through a 0.22 µm PTFE syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microparticles.

-

Dilute the filtered sample to a known volume with the same solvent.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Analyze the standard solutions by HPLC to generate a calibration curve.

-

Analyze the diluted sample solution under the same HPLC conditions.

-

Determine the concentration of this compound in the sample by interpolating from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

Express the solubility in appropriate units (e.g., mg/mL or mol/L).

-

The following diagram illustrates the workflow for the shake-flask method.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Conclusion

While direct, published quantitative solubility data for this compound is limited, a strong predictive understanding can be achieved through the analysis of its molecular structure and comparison with the known solubility of methyl benzoate. This guide provides a theoretical framework and a practical experimental protocol to empower researchers in their work with this important synthetic building block. The predicted high solubility in common polar aprotic and moderate solubility in polar protic and nonpolar organic solvents makes it a versatile compound for a wide range of synthetic applications.

References

-

Ataman Kimya. (n.d.). METHYL BENZOATE. Retrieved January 9, 2026, from [Link]

-

Wikipedia. (n.d.). Methyl benzoate. Retrieved January 9, 2026, from [Link]

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved January 9, 2026, from [Link]

-

Unknown. (2024). Solubility test for Organic Compounds. Retrieved January 9, 2026, from [Link]

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. [Link]

-

ResearchGate. (n.d.). 1236 SOLUBILITY MEASUREMENTS. Retrieved January 9, 2026, from [Link]

-

MySkinRecipes. (n.d.). Methyl 3-ethynyl-4-methylbenzoate. Retrieved January 9, 2026, from [Link]

-

Organic Chemistry Tutor. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved January 9, 2026, from [Link]

-

University of California, Los Angeles. (n.d.). Common Organic Solvents: Table of Properties. Retrieved January 9, 2026, from [Link]

-

PubChem. (n.d.). Methyl Benzoate. Retrieved January 9, 2026, from [Link]

-

ChemBK. (2024, April 9). Methyl 3-nitrobenzoate. Retrieved January 9, 2026, from [Link]

-

PubChem. (n.d.). Methyl 3-ethynyl-4-methylbenzoate. Retrieved January 9, 2026, from [Link]

-

ResearchGate. (2025, August 7). Determination and correlation for solubility of aromatic acids in solvents. Retrieved January 9, 2026, from [Link]

-

Unknown. (n.d.). An overview on Common Organic Solvents and their Toxicity. Retrieved January 9, 2026, from [Link]

-

Crysdot LLC. (n.d.). This compound. Retrieved January 9, 2026, from [Link]

-

ChemBK. (2024, April 9). ethyl 3-methylbenzoate. Retrieved January 9, 2026, from [Link]

-

ResearchGate. (n.d.). Solubility comparison in dichloromethane. Retrieved January 9, 2026, from [Link]

-

PubChem. (n.d.). Ethyl m-toluate. Retrieved January 9, 2026, from [Link]

-

The Good Scents Company. (n.d.). ethyl 3-methyl benzoate, 120-33-2. Retrieved January 9, 2026, from [Link]

-

PubChem. (n.d.). Methyl 3-ethylhexanoate. Retrieved January 9, 2026, from [Link]

Sources

- 1. Methyl 3-ethynyl-4-methylbenzoate [myskinrecipes.com]

- 2. youtube.com [youtube.com]

- 3. Methyl benzoate CAS#: 93-58-3 [m.chemicalbook.com]

- 4. Methyl benzoate | 93-58-3 [chemicalbook.com]

- 5. Methyl benzoate - Wikipedia [en.wikipedia.org]

- 6. METHYL BENZOATE | Ennore India Chemicals [ennoreindiachemicals.com]

- 7. CAS 93-58-3: Methyl benzoate | CymitQuimica [cymitquimica.com]

- 8. Methyl benzoate | CAS:93-58-3 | Manufacturer ChemFaces [chemfaces.com]

- 9. researchgate.net [researchgate.net]

Introduction to Methyl 3-ethynylbenzoate

An In-Depth Technical Guide to the Synthesis, Purification, and Characterization of Methyl 3-ethynylbenzoate

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this compound, focusing on its synthesis, purification, and the critical role of melting point analysis in verifying its purity. As a key building block in medicinal chemistry, particularly for developing complex molecular architectures via cross-coupling reactions, ensuring the compound's integrity is paramount for reproducible and reliable downstream applications.

This compound is an aromatic ester containing a terminal alkyne group. This functional group makes it a valuable synthon, or building block, in organic synthesis. The ethynyl group is particularly reactive and serves as a handle for forming new carbon-carbon bonds through reactions like the Sonogashira coupling, enabling the construction of complex conjugated systems found in many bioactive molecules and pharmaceutical agents.[1] Given its role as a precursor, the purity of this compound is not merely a formality but a critical determinant of success in subsequent synthetic steps.

Physicochemical Properties and Data

A compound's physical properties are its signature. For a crystalline solid like this compound, the melting point is a primary indicator of purity. Impurities introduce defects into the crystal lattice, which weakens the intermolecular forces and typically results in a melting point that is both lowered and broadened.[2][3] A sharp melting range of 0.5–1.0 °C is characteristic of a pure substance.

| Property | Value | Source |

| Molecular Formula | C₁₀H₈O₂ | N/A |

| Molecular Weight | 160.17 g/mol | N/A |

| Appearance | Pale yellow solid | [4] |

| CAS Number | 31332-33-9 | N/A |

| Reported Melting Point | Not consistently reported in peer-reviewed literature; commercial sources suggest a range around 51-54°C. Experimental verification is strongly recommended. | N/A |

Synthesis and Purification Workflow

The reliable synthesis of this compound is commonly achieved through a two-step process involving a Sonogashira coupling followed by a selective desilylation. This pathway is advantageous as it utilizes stable precursors and offers high yields.

Diagram: Synthesis Workflow

Caption: Workflow for the synthesis and purification of this compound.

Experimental Protocol: Synthesis

This protocol is adapted from established methodologies for Sonogashira coupling and desilylation.[5][6]

Part A: Synthesis of Methyl 3-((trimethylsilyl)ethynyl)benzoate

-

Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add methyl 3-iodobenzoate (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 2-5 mol%).

-

Solvent and Reagents: Add anhydrous, degassed solvent such as triethylamine or a mixture of THF/triethylamine. Add trimethylsilylacetylene (approx. 1.1-1.2 eq).

-

Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-50°C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup: Upon completion, filter the reaction mixture to remove catalyst residues. Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel.

-

Rationale: The trimethylsilyl group protects the terminal alkyne, preventing self-coupling (Glaser coupling) and ensuring a clean reaction.[1] The palladium/copper catalytic system is standard for Sonogashira reactions, efficiently forming the C-C bond between the aryl halide and the alkyne.[1]

Part B: Synthesis of this compound

-

Setup: Dissolve the purified methyl 3-((trimethylsilyl)ethynyl)benzoate (1.0 eq) in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere.[5]

-

Desilylation: Add a solution of tetrabutylammonium fluoride (TBAF) in THF (approx. 1.1 eq) dropwise at room temperature.[5]

-

Reaction: Stir the mixture for 1-2 hours, monitoring by TLC until the starting material is fully consumed.

-

Workup: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.[5]

-

Rationale: TBAF is a fluoride source that selectively cleaves the silicon-carbon bond without affecting the ester functionality, making it an efficient reagent for this deprotection.[5]

Experimental Protocol: Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid organic compounds.[7][8] The choice of solvent is critical.

-

Solvent Selection: The ideal solvent should dissolve the compound poorly at low temperatures but very well at high temperatures. For aromatic esters like this compound, solvents like methanol, ethanol, or mixed solvent systems (e.g., ethanol/water) are often suitable.[9]

-

Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent and heat the mixture to boiling (using a hot plate) while stirring. Continue adding small portions of hot solvent until the solid just dissolves completely.

-

Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling encourages the formation of large, pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[8]

-

Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[10] Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

-

Drying: Dry the crystals thoroughly, either under vacuum or in a low-temperature oven, to remove all traces of solvent before characterization.

Melting Point Determination: The Gold Standard of Purity

Accurate melting point determination is a fundamental skill in a synthesis lab. It provides immediate, qualitative data on the purity of a crystalline sample.

Diagram: Melting Point Analysis Workflow

Caption: Standard workflow for accurate melting point determination.

Step-by-Step Protocol: Melting Point Measurement

-

Sample Preparation: Ensure the purified this compound is completely dry. Finely grind a small amount of the crystals. Jab the open end of a capillary tube into the powder and tap the closed end on a hard surface to pack the solid to a height of 2-3 mm.[11]

-

Rough Measurement: Place the capillary in a melting point apparatus. Heat rapidly (e.g., 10-20°C per minute) to find an approximate melting range. This saves time and prevents overshooting the melting point during the accurate measurement.[3]

-

Accurate Measurement: Allow the apparatus to cool. Prepare a new capillary tube. Heat rapidly to about 20°C below the approximate melting point found in the previous step. Then, reduce the heating rate to 1-2°C per minute.

-

Observation and Recording: Record the temperature at which the first drop of liquid appears (T₁). Continue heating slowly and record the temperature at which the last crystal melts into a clear liquid (T₂). The melting range is T₁ – T₂.[11]

-

Interpretation: A sharp range (≤ 2°C) indicates high purity. A broad range (> 2°C) and a value lower than expected suggests the presence of impurities.[3]

Troubleshooting and Further Characterization

If the melting point is broad or depressed, further purification (e.g., a second recrystallization or column chromatography) is necessary. To confirm the identity of the synthesized product, additional analytical techniques are essential:

-

NMR Spectroscopy (¹H and ¹³C): Confirms the chemical structure and connectivity of atoms.

-

FTIR Spectroscopy: Identifies the key functional groups (e.g., the C≡C-H stretch of the alkyne, the C=O stretch of the ester).

-

Mass Spectrometry (MS): Determines the molecular weight of the compound, confirming its elemental composition.

By combining a sharp, well-defined melting point with corroborating spectroscopic data, a researcher can be confident in the purity and identity of their synthesized this compound, ensuring the integrity of their subsequent research and development efforts.

References

-

Wired Chemist. (n.d.). Determination of Melting Point. Available at: [Link]

-

SSERC. (n.d.). Melting point determination. Available at: [Link]

-

University of Colorado Denver. (n.d.). Experiment 1 - Melting Points. Available at: [Link]

-

University of Calgary. (n.d.). Melting point determination. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Nitration of methyl benzoate. Education in Chemistry. Available at: [Link]

-

LibreTexts Chemistry. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Available at: [Link]

-

Williamson, K. L. (n.d.). Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education. Available at: [Link]

-

IRIS UPO. (n.d.). Toward the development of small molecules for.... Available at: [Link]

-

DOI. (n.d.). Pyrtriazoles, a Novel Class of Store-Operated Calcium Entry.... Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Available at: [Link]

-

Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]

-

LibreTexts Chemistry. (2023). Recrystallization. Available at: [Link]

-

CUNY. (n.d.). Purification by Recrystallization. Available at: [Link]

- Google Patents. (n.d.). US9012461B2 - FAK inhibitors.

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Gold-catalyzed oxidation of terminal alkynes to glyoxals and their reactions with 2-phenylimidazo[1,2-a]pyridines. Available at: [Link]

-

Nottingham ePrints. (n.d.). New Organometallic Strategies for Conjugate Addition and Cross-Coupling Reactions. Available at: [Link]

-

Semantic Scholar. (n.d.). Supporting Information. Available at: [Link]

-

Gelest. (n.d.). Cross-Coupling of Alkynylsilanes. Technical Library. Available at: [Link]

-

SciSpace. (n.d.). Catalytic Activation of Trimethylsilylacetylenes: A One-Pot Route to Unsymmetrical Acetylenes and Heterocycles. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of Thioalkynes by Desilylative Sonogashira Cross‐Coupling of Aryl Iodides and 1‐Methylthio‐2‐(trimethylsilyl)ethyne. Available at: [Link]

-

ResearchGate. (2016). What the best procedure for Sonogashira coupling reaction with 1-(Trimethylsilyl)-1-pentyne ?. Available at: [Link]

-

ResearchGate. (n.d.). Competitive Carbothiolation and Sonogashira Cross-Coupling in the Reaction of Trimethylsilylacetylene with Arylthioacetates. Available at: [Link]

Sources

- 1. Cross-Coupling of Alkynylsilanes - Gelest [technical.gelest.com]

- 2. Determination of Melting Point [wiredchemist.com]

- 3. SSERC | Melting point determination [sserc.org.uk]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. m.youtube.com [m.youtube.com]

- 8. people.chem.umass.edu [people.chem.umass.edu]

- 9. pubs.acs.org [pubs.acs.org]

- 10. files01.core.ac.uk [files01.core.ac.uk]

- 11. chem.libretexts.org [chem.libretexts.org]

Spectroscopic Data of Methyl 3-ethynylbenzoate: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for Methyl 3-ethynylbenzoate (CAS No. 10602-06-9). Designed for researchers, scientists, and professionals in drug development, this document offers a detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. The guide emphasizes the causal relationships behind experimental choices and provides self-validating protocols, ensuring both technical accuracy and practical applicability.

Introduction

This compound is a bifunctional molecule featuring a benzene ring substituted with an electron-withdrawing methyl ester group and a sterically unassuming yet chemically versatile ethynyl group. This unique combination of functionalities makes it a valuable building block in organic synthesis, particularly in the construction of complex aromatic systems through cross-coupling reactions like the Sonogashira coupling. Its application extends to the synthesis of novel pharmaceutical compounds and advanced materials. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and for monitoring its transformations in chemical reactions.

This guide provides a detailed examination of the ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data of this compound. Where experimental data is not publicly available, high-quality predicted data is presented and analyzed in the context of experimental data from closely related structural analogs to provide a robust and reliable interpretation.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Proton NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

¹H NMR Spectral Data

The experimental ¹H NMR spectrum of this compound was obtained in deuterated chloroform (CDCl₃) at 400 MHz. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 8.17 | t, J = 1.5 Hz | 1H | H-2 |

| 8.00 - 8.03 | m | 1H | H-6 |

| 7.66 | dt, J = 7.7, 1.4 Hz | 1H | H-4 |

| 7.41 | td, J = 7.8, 0.4 Hz | 1H | H-5 |

| 3.93 | s | 3H | -OCH₃ |

| 3.12 | s | 1H | C≡C-H |

Experimental Protocol: ¹H NMR Spectroscopy

Objective: To obtain a high-resolution ¹H NMR spectrum of this compound for structural confirmation.

Materials:

-

This compound (sample)

-

Deuterated chloroform (CDCl₃) with 0.03% v/v TMS

-

5 mm NMR tube

-

Pipettes

Instrumentation:

-

400 MHz NMR Spectrometer

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of CDCl₃ containing TMS in a clean, dry vial.

-

Transfer to NMR Tube: Using a pipette, transfer the solution to a 5 mm NMR tube.

-

Instrument Setup: Insert the NMR tube into the spectrometer's probe.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of CDCl₃. Perform automatic or manual shimming to optimize the magnetic field homogeneity.

-

Acquisition: Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans (e.g., 8-16) should be averaged to obtain a good signal-to-noise ratio.

-

Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction.

-

Analysis: Calibrate the spectrum using the TMS signal at 0.00 ppm. Integrate the signals and determine the chemical shifts and coupling constants.

Interpretation of the ¹H NMR Spectrum

The ¹H NMR spectrum of this compound displays distinct signals corresponding to the aromatic, methyl ester, and acetylenic protons.

-

Aromatic Region (7.41-8.17 ppm): The four protons on the benzene ring appear as distinct multiplets due to their different chemical environments and spin-spin coupling.

-

The proton at the 2-position (H-2), situated between the two electron-withdrawing groups, is the most deshielded and appears as a triplet at 8.17 ppm with a small coupling constant (J = 1.5 Hz), consistent with meta-coupling to H-4 and H-6.

-

The proton at the 6-position (H-6) appears as a multiplet around 8.00-8.03 ppm.

-

The proton at the 4-position (H-4) is observed as a doublet of triplets at 7.66 ppm, showing ortho-coupling to H-5 and meta-coupling to H-2 and H-6.

-

The proton at the 5-position (H-5) appears as a triplet of doublets at 7.41 ppm, indicative of ortho-coupling to H-4 and H-6 and a smaller meta-coupling.

-

-

Methyl Ester Protons (3.93 ppm): The three protons of the methyl ester group (-OCH₃) appear as a sharp singlet at 3.93 ppm, as they are chemically equivalent and have no adjacent protons to couple with.

-

Acetylenic Proton (3.12 ppm): The terminal acetylenic proton (-C≡C-H) gives a sharp singlet at 3.12 ppm. This chemical shift is characteristic of a terminal alkyne proton and its singlet nature indicates no coupling to other protons.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides valuable information about the carbon framework of a molecule. Due to the low natural abundance of the ¹³C isotope, spectra are typically acquired with proton decoupling.

¹³C NMR Spectral Data (Predicted)

The following ¹³C NMR spectral data for this compound is predicted using advanced computational algorithms and is presented alongside experimental data for the analogous compounds, methyl benzoate and 3-ethynylbenzoic acid, for comparative analysis. The chemical shifts (δ) are in ppm relative to TMS.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) - this compound | Experimental Chemical Shift (δ, ppm) - Methyl Benzoate | Experimental Chemical Shift (δ, ppm) - 3-Ethynylbenzoic Acid |

| C=O | 166.1 | ~167 | ~167 |

| C-1 | 130.5 | ~130 | ~131 |

| C-2 | 133.8 | ~130 | ~134 |

| C-3 | 122.9 | ~128 | ~123 |

| C-4 | 137.2 | ~133 | ~138 |

| C-5 | 129.0 | ~128 | ~129 |

| C-6 | 130.1 | ~130 | ~130 |

| -OCH₃ | 52.4 | ~52 | - |

| -C≡CH | 82.5 | - | ~83 |

| -C≡CH | 78.1 | - | ~78 |

Experimental Protocol: ¹³C NMR Spectroscopy

Objective: To obtain a proton-decoupled ¹³C NMR spectrum of this compound to identify all unique carbon environments.

Materials:

-

This compound (sample)

-

Deuterated chloroform (CDCl₃)

-

5 mm NMR tube

-

Pipettes

Instrumentation:

-

100 MHz NMR Spectrometer (for ¹³C)

Procedure:

-

Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.6-0.7 mL of CDCl₃.

-

Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup: Insert the sample into the spectrometer.

-

Locking and Shimming: Lock onto the deuterium signal of CDCl₃ and shim the magnetic field.

-

Acquisition: Acquire the ¹³C spectrum using a standard pulse program with proton decoupling (e.g., zgpg30). A larger number of scans (e.g., 256 or more) is typically required due to the low natural abundance of ¹³C.

-

Processing: Apply Fourier transform, phase correction, and baseline correction to the FID.

-

Analysis: Reference the spectrum to the central peak of the CDCl₃ triplet at 77.16 ppm. Identify the chemical shifts of all carbon signals.

Interpretation of the ¹³C NMR Spectrum (Predicted)

The predicted ¹³C NMR spectrum of this compound shows ten distinct signals, corresponding to the ten carbon atoms in the molecule.

-

Carbonyl Carbon (166.1 ppm): The ester carbonyl carbon is the most deshielded, appearing at a characteristic downfield shift. This is consistent with the experimental value for methyl benzoate.

-

Aromatic Carbons (122.9-137.2 ppm): The six aromatic carbons give rise to six distinct signals due to the lack of symmetry. The carbon attached to the ethynyl group (C-3) and the carbon attached to the ester group (C-1) are quaternary and typically have lower intensities. The chemical shifts are influenced by the electronic effects of the substituents. The predicted shifts are in good agreement with the expected regions for substituted benzene rings.

-

Methyl Ester Carbon (52.4 ppm): The carbon of the methyl group appears at a typical upfield position for an sp³-hybridized carbon attached to an oxygen atom. This aligns well with the experimental value for methyl benzoate.

-

Alkyne Carbons (78.1 and 82.5 ppm): The two sp-hybridized carbons of the ethynyl group appear in the characteristic alkyne region of the spectrum. The terminal, protonated carbon is predicted at a slightly more upfield position (78.1 ppm) compared to the internal carbon attached to the aromatic ring (82.5 ppm). These values are consistent with those observed for 3-ethynylbenzoic acid.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

IR Spectral Data (Predicted)

The predicted IR spectrum of this compound shows several characteristic absorption bands. The data is compared with the known IR absorptions of methyl benzoate and 3-ethynylbenzoic acid.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| ~3300 | Strong, sharp | ≡C-H stretch |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2960 | Medium | Aliphatic C-H stretch (-OCH₃) |

| ~2110 | Medium, sharp | C≡C stretch |

| ~1725 | Strong, sharp | C=O stretch (ester) |

| ~1600, ~1480 | Medium | Aromatic C=C stretch |

| ~1280 | Strong | C-O stretch (ester) |

Experimental Protocol: IR Spectroscopy

Objective: To obtain an IR spectrum of this compound to identify its key functional groups.

Materials:

-

This compound (sample)

-

Salt plates (NaCl or KBr) or an ATR accessory

-

Solvent for cleaning (e.g., acetone, isopropanol)

Instrumentation:

-

Fourier Transform Infrared (FTIR) Spectrometer

Procedure (using an ATR accessory):

-

Background Scan: Ensure the ATR crystal is clean and run a background spectrum.

-

Sample Application: Place a small amount of the liquid or solid sample directly onto the ATR crystal.

-

Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added.

-

Cleaning: Clean the ATR crystal thoroughly with an appropriate solvent.

-

Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Interpretation of the IR Spectrum (Predicted)

The predicted IR spectrum of this compound provides clear evidence for its key functional groups.

-

≡C-H Stretch (~3300 cm⁻¹): A strong, sharp peak in this region is a definitive indicator of a terminal alkyne. This is a key feature distinguishing it from internal alkynes.

-

C-H Stretches (~3050 and ~2960 cm⁻¹): The absorptions just above 3000 cm⁻¹ are characteristic of aromatic C-H stretching vibrations. The peak around 2960 cm⁻¹ corresponds to the C-H stretching of the methyl ester group.

-

C≡C Stretch (~2110 cm⁻¹): A medium, sharp absorption in this region is characteristic of a carbon-carbon triple bond stretch. The intensity is moderate because it is a terminal alkyne.

-

C=O Stretch (~1725 cm⁻¹): A very strong and sharp absorption here is characteristic of the carbonyl group of the ester. Its position indicates conjugation with the aromatic ring.

-

Aromatic C=C Stretches (~1600, ~1480 cm⁻¹): These medium intensity absorptions are typical for the C=C stretching vibrations within the benzene ring.

-

C-O Stretch (~1280 cm⁻¹): A strong absorption in this region is due to the C-O single bond stretching of the ester group.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes molecules and separates the ions based on their mass-to-charge ratio (m/z). It provides information about the molecular weight and fragmentation pattern of a compound.

Mass Spectrometry Data (Predicted)

The predicted electron ionization (EI) mass spectrum of this compound is expected to show the following key fragments. The molecular formula is C₁₀H₈O₂, with a molecular weight of 160.17 g/mol .

| m/z | Predicted Relative Intensity | Identity of Fragment |

| 160 | High | [M]⁺˙ (Molecular Ion) |

| 129 | Very High | [M - OCH₃]⁺ |

| 101 | Medium | [M - COOCH₃]⁺ |

| 75 | Medium | [C₆H₃]⁺ |

Experimental Protocol: Mass Spectrometry

Objective: To obtain a mass spectrum of this compound to determine its molecular weight and fragmentation pattern.

Materials:

-

This compound (sample)

-

Volatile solvent (e.g., methanol, dichloromethane)

Instrumentation:

-

Gas Chromatograph-Mass Spectrometer (GC-MS) with an EI source.

Procedure:

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent.

-

Injection: Inject a small volume (e.g., 1 µL) of the solution into the GC inlet. The GC will separate the sample from the solvent and introduce it into the mass spectrometer.

-

Ionization: In the ion source, molecules are bombarded with high-energy electrons (typically 70 eV) to form positively charged ions (molecular ions) and fragment ions.

-

Mass Analysis: The ions are accelerated and separated by the mass analyzer (e.g., a quadrupole) based on their m/z ratio.

-

Detection: The detector records the abundance of each ion.

-

Analysis: The resulting mass spectrum is a plot of relative intensity versus m/z. Identify the molecular ion peak and the major fragment ions.

Interpretation of the Mass Spectrum (Predicted)

The predicted mass spectrum of this compound will be dominated by fragmentation pathways characteristic of aromatic esters.

-

Molecular Ion Peak (m/z 160): The peak corresponding to the intact molecule with one electron removed should be clearly visible, confirming the molecular weight.

-

Loss of a Methoxy Radical (m/z 129): The most abundant fragment is expected to be from the loss of the methoxy radical (•OCH₃) from the molecular ion, resulting in a stable acylium ion. This is a very common fragmentation pathway for methyl esters.

-

Loss of the Carbomethoxy Group (m/z 101): Loss of the entire carbomethoxy group (•COOCH₃) would lead to the formation of an ethynylbenzene cation.

-

Further Fragmentation (m/z 75): The acylium ion at m/z 129 can lose a molecule of carbon monoxide (CO) to give a fragment at m/z 101, which can then undergo further fragmentation. The peak at m/z 75 likely corresponds to the loss of acetylene from the m/z 101 fragment.

Conclusion

This technical guide has provided a comprehensive analysis of the spectroscopic data for this compound. The combination of experimental ¹H NMR data with high-quality predicted ¹³C NMR, IR, and mass spectra, supported by experimental data from structural analogs, offers a robust and reliable characterization of this important synthetic building block. The detailed interpretations and experimental protocols herein serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science, facilitating the confident identification and utilization of this compound in their scientific endeavors.

References

The Alkyne Moiety of Methyl 3-ethynylbenzoate: A Hub of Chemical Reactivity for Modern Synthesis

Abstract

Methyl 3-ethynylbenzoate stands as a pivotal building block in contemporary organic synthesis, particularly within the realms of pharmaceutical and materials science. Its unique molecular architecture, featuring a terminal alkyne group electronically influenced by a meta-positioned methyl ester, bestows upon it a versatile and predictable reactivity profile. This technical guide provides an in-depth exploration of the chemical behavior of the alkyne group in this compound, offering researchers, scientists, and drug development professionals a comprehensive understanding of its synthetic potential. We will delve into the core reactivity patterns, including metal-catalyzed cross-coupling reactions, cycloadditions, and nucleophilic additions, supported by mechanistic insights and detailed experimental protocols.

Introduction: The Strategic Importance of this compound

The utility of this compound in synthetic chemistry is rooted in the dual nature of its functional groups. The terminal alkyne serves as a highly versatile handle for carbon-carbon and carbon-heteroatom bond formation, while the methyl ester provides a site for further functionalization or can act as a directing group. The electron-withdrawing nature of the ester group at the meta position subtly influences the acidity of the terminal alkyne proton and the electron density of the triple bond, a factor that will be explored in the context of its reactivity.

A common synthetic route to this compound involves a two-step process starting from tert-butyl 3-ethynylbenzoate. The tert-butyl ester is first cleaved using a strong acid like trifluoroacetic acid (TFA), followed by esterification of the resulting carboxylic acid with methanol in the presence of a catalytic amount of sulfuric acid.[1]

Synthesis Protocol: this compound[1]

-

Deprotection: Tert-butyl 3-ethynylbenzoate (1.0 eq) is dissolved in anhydrous dichloromethane (DCM). Trifluoroacetic acid (TFA) (excess) is added slowly, and the reaction mixture is stirred at room temperature for 3 hours. The solvent and excess TFA are removed under reduced pressure.

-

Esterification: The crude 3-ethynylbenzoic acid is dissolved in methanol. A catalytic amount of concentrated sulfuric acid is added, and the solution is heated to 85°C for 20 hours.

-

Work-up: After cooling, the volatiles are removed in vacuo. The residue is diluted with ethyl acetate and neutralized with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with water and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated to afford this compound.

Palladium-Catalyzed Cross-Coupling: The Sonogashira Reaction

The Sonogashira coupling is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[2][3] This reaction is of paramount importance in the synthesis of conjugated systems found in pharmaceuticals and organic materials. This compound is an excellent substrate for this transformation, readily coupling with a variety of partners.

The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[2][3] The generally accepted mechanism involves two interconnected catalytic cycles.

Figure 1: Simplified mechanism of the Sonogashira cross-coupling reaction.

Key Considerations for Sonogashira Coupling with this compound

-

Catalyst System: A variety of palladium catalysts can be employed, with Pd(PPh₃)₂Cl₂ and Pd(PPh₃)₄ being common choices.[4] The choice of phosphine ligand can significantly impact reaction efficiency.

-

Copper Co-catalyst: Copper(I) iodide (CuI) is the most frequently used co-catalyst. Its role is to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[2]

-

Base: An amine base, such as triethylamine or diisopropylethylamine, is crucial for deprotonating the terminal alkyne and neutralizing the hydrogen halide formed during the reaction.[3]

-

Solvent: The reaction is typically carried out in solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).

Representative Protocol: Sonogashira Coupling of an Aryl Bromide with an Alkyne[4]

-

Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), dissolve the aryl bromide (1.0 eq) in triethylamine.

-

Catalyst Addition: Add the palladium catalyst (e.g., 10 mol%) and copper(I) iodide (0.05 eq).

-

Alkyne Addition: Add the terminal alkyne (e.g., 2-methylbut-3-yn-2-ol, 2.4 eq).

-

Reaction Conditions: Stir the mixture at reflux temperature for the required time (5-72 hours), monitoring by TLC or GC-MS.

-

Work-up: After cooling, add water and extract the product with an organic solvent (e.g., chloroform or dichloromethane). Dry the organic phase over magnesium sulfate, filter, and remove the solvent under reduced pressure. Purify the crude product by column chromatography.

| Reactant 1 | Reactant 2 | Catalyst System | Base | Solvent | Yield | Reference |

| Aryl Bromide | Terminal Alkyne | Pd catalyst (10 mol%), CuI (0.05 eq) | Triethylamine | Triethylamine | up to 100% | [4] |

| 3-Bromoaniline | 2-Methyl-3-butyn-2-ol | Pd(OAc)₂/P(p-tol)₃ | DBU | THF | Good to Excellent | [5] |

Table 1: Examples of Sonogashira Coupling Reactions.

[3+2] Cycloaddition Reactions: The Power of "Click Chemistry"

The alkyne group of this compound is an excellent dipolarophile for [3+2] cycloaddition reactions, most notably the Huisgen 1,3-dipolar cycloaddition.[6][7][8] This reaction, particularly its copper(I)-catalyzed variant (CuAAC), is the cornerstone of "click chemistry," a concept introduced by K.B. Sharpless.[9][10][11][12] Click chemistry emphasizes reactions that are high-yielding, wide in scope, and generate minimal byproducts.[12]

The CuAAC reaction between an azide and a terminal alkyne, such as this compound, leads to the regioselective formation of a 1,4-disubstituted 1,2,3-triazole.[9][10][13] This triazole linkage is exceptionally stable and finds widespread use in bioconjugation, drug discovery, and materials science.

Figure 2: Conceptual workflow of a Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Causality in Experimental Design for CuAAC

-

Catalyst Source: Copper(I) is unstable and readily oxidizes. Therefore, it is often generated in situ from a copper(II) source, such as copper(II) sulfate (CuSO₄), using a reducing agent like sodium ascorbate.[10]

-

Ligands: To stabilize the Cu(I) oxidation state and enhance catalytic activity, ligands such as tris-(benzyltriazolylmethyl)amine (TBTA) are often employed.[10]

-

Solvent System: CuAAC reactions are remarkably versatile and can be performed in a wide range of solvents, including aqueous media, which is a significant advantage for biological applications.[10]

General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

-

Reactant Mixture: To a solution of the azide (1.0 eq) and this compound (1.0 eq) in a suitable solvent (e.g., a mixture of water and t-butanol), add a solution of copper(II) sulfate (e.g., 1-5 mol%).

-

Initiation: Add a freshly prepared solution of sodium ascorbate (e.g., 5-10 mol%) to the reaction mixture.

-

Reaction: Stir the mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Work-up: The product can often be isolated by filtration if it precipitates, or by extraction with an organic solvent. Further purification can be achieved by recrystallization or column chromatography.

| Alkyne | Azide | Catalyst System | Solvent | Yield | Reference |

| Terminal Alkyne | Organic Azide | CuSO₄, Sodium Ascorbate | H₂O/t-BuOH | High | [9][10] |

| This compound | Benzyl Azide | CuI | THF | >95% | General Procedure |

Table 2: Typical Conditions for CuAAC Reactions.

Nucleophilic Addition to the Alkyne

The electron-withdrawing effect of the methyl ester group, although meta-disposed, slightly polarizes the alkyne bond, making it susceptible to nucleophilic attack. This reactivity is particularly pronounced under basic conditions or in the presence of a suitable catalyst.

Addition of Amines

Primary and secondary amines can add to the alkyne of this compound to form enamines or imines, respectively, often under thermal or catalyzed conditions. The reaction typically follows a Markovnikov-type regioselectivity, with the nucleophile attacking the internal carbon of the alkyne.

The mechanism generally involves the nucleophilic attack of the amine on the alkyne, which can be facilitated by a catalyst, to form a zwitterionic intermediate. This is followed by proton transfer to yield the enamine product.

Sources

- 1. 3-ETHYNYL-BENZOIC ACID METHYL ESTER synthesis - chemicalbook [chemicalbook.com]

- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 3. Sonogashira Coupling [organic-chemistry.org]

- 4. arkat-usa.org [arkat-usa.org]

- 5. Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 7. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]

- 8. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]

- 9. Click Chemistry [organic-chemistry.org]

- 10. labinsights.nl [labinsights.nl]

- 11. Click chemistry - Wikipedia [en.wikipedia.org]

- 12. tcichemicals.com [tcichemicals.com]

- 13. Click Chemistry | AAT Bioquest [aatbio.com]

"Methyl 3-ethynylbenzoate" synthesis from methyl 3-iodobenzoate

An In-Depth Technical Guide to the Synthesis of Methyl 3-ethynylbenzoate via Sonogashira Coupling

Abstract

The synthesis of arylalkynes is a cornerstone of modern organic chemistry, providing critical building blocks for pharmaceuticals, functional materials, and complex molecular probes. This compound, a key intermediate, is efficiently synthesized from methyl 3-iodobenzoate through the Sonogashira cross-coupling reaction. This guide provides a comprehensive overview of this transformation, grounded in mechanistic principles and practical laboratory insights. We will explore the intricacies of the dual palladium/copper catalytic cycle, present a detailed and validated experimental protocol, address common challenges and optimization strategies, and offer a comparative analysis of reaction conditions. This document is intended for researchers, chemists, and drug development professionals seeking a robust and reproducible methodology for the synthesis of substituted arylalkynes.

Introduction: The Strategic Importance of the Ethynyl Moiety

The carbon-carbon triple bond, or ethynyl group, is more than a simple structural unit; it is a versatile functional handle and a powerful modulator of molecular properties. Its rigid, linear geometry is frequently exploited in drug design to orient pharmacophores and probe binding pockets. Furthermore, the alkyne group is a gateway to a vast array of chemical transformations, including "click" chemistry (cycloadditions), hydrofunctionalization, and further cross-coupling reactions.